2H-Thiazolo[5,4-B]carbazole
Description
Significance of Heterocyclic Scaffolds in Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the backbone of a vast array of natural and synthetic molecules. Their structural diversity and the ability of heteroatoms to modulate physicochemical properties make them indispensable in medicinal chemistry and materials science. Over 90% of new drugs contain heterocyclic moieties, highlighting their critical role in the development of therapeutic agents. nih.gov These scaffolds are integral to a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of heteroatoms can influence factors like solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug-likeness and pharmacokinetic profiles.
Overview of Carbazole (B46965) and Thiazole (B1198619) Fused Systems in Academic Inquiry
The fusion of carbazole and thiazole rings creates a unique molecular architecture with a rich potential for diverse applications. Carbazole, a tricyclic aromatic heterocycle, is well-known for its excellent photophysical and electronic properties, including high thermal stability and hole-transporting capabilities. nih.gov These characteristics have led to its extensive use in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key structural component in many biologically active compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals. nih.gov The thiazole ring can act as an electron-accepting unit, and when fused with an electron-donating moiety like carbazole, it can lead to the formation of donor-acceptor systems with interesting intramolecular charge transfer (ICT) properties. nih.gov This fusion gives rise to compounds with potential applications in nonlinear optics, fluorescent probes, and as active components in electronic devices. Furthermore, derivatives of fused thiazole systems have shown promise as potent anticancer and antimicrobial agents.
Historical Context of 2H-Thiazolo[5,4-B]carbazole Investigation
Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the synthesis and investigation of structurally related thiazolo-fused heterocycles have a more established history. For instance, the synthesis of various thiazolo[5,4-b]pyridine (B1319707) derivatives, which share a similar core structure, has been reported through methods like the oxidative cyclization of N-(pyridin-3-yl)thioamides. nih.gov Research into thiazolo[5,4-d]thiazoles dates back to the 1960s and has seen a recent surge in interest for applications in organic electronics. mdpi.com The exploration of the broader class of thiazolo-carbazole derivatives has been driven by the quest for new materials with enhanced photophysical properties and for novel therapeutic agents.
Scope and Research Trajectories of this compound
While direct research on this compound is limited, the research trajectories for closely related compounds provide a roadmap for potential future investigations. Current and future research in this area is likely to focus on several key aspects:
Synthesis: Development of efficient and versatile synthetic routes to access the this compound core and its derivatives. This could involve palladium-catalyzed coupling reactions, which have been successfully employed for similar systems. sioc-journal.cn
Photophysical Properties: Investigation of the absorption and emission properties of these compounds for potential use in OLEDs, fluorescent sensors, and other optoelectronic applications. Research on related carbazole-thiazole dyes has shown strong blue emission with high quantum yields. sioc-journal.cn
Electrochemical Properties: Characterization of the redox behavior of this compound derivatives to assess their suitability as materials for electronic devices, such as organic field-effect transistors (OFETs) and solar cells.
Biological Activity: Screening of novel derivatives for potential therapeutic applications, drawing inspiration from the anticancer and antimicrobial activities observed in other thiazole-fused systems. researchgate.netmdpi.com
Research Findings on Related Thiazolo-Carbazole Systems
Given the limited direct data on this compound, the following tables present findings from studies on closely related thiazolo-fused systems to provide an insight into the potential properties of this class of compounds.
Table 1: Photophysical Properties of Thiazolo[5,4-b]carbazole-Based Fluorescent Materials
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |
| TCz-PCz | 385 | 445 | 71 |
| TCz-TPA | 390 | 450 | 73 |
Data sourced from a study on thiazolo[5,4-b]carbazole based blue fluorescent materials. sioc-journal.cn TCz-PCz and TCz-TPA are specific derivatives investigated in the study.
Table 2: Electrochemical Properties of Thiazolo[5,4-b]carbazole-Based Materials
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| TCz-PCz | -5.41 | -2.35 | 3.06 |
| TCz-TPA | -5.21 | -2.29 | 2.92 |
Data sourced from a study on thiazolo[5,4-b]carbazole based blue fluorescent materials. sioc-journal.cn HOMO and LUMO levels were determined by cyclic voltammetry.
Table 3: Biological Activity of Selected Thiazolo[4,5-b]pyridine Derivatives
| Compound | Target | IC50 (µM) |
| Derivative 1 | EGFR-TK (HCC827) | 0.010 |
| Derivative 2 | EGFR-TK (NCI-H1975) | 0.08 |
Data from a study on thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors. nih.gov The specific structures of the derivatives are detailed in the cited reference.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40631-50-3 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-b]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-6H,7H2 |
InChI Key |
AHJUYHSHXRDRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C4=CC=CC=C4N=C3C=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Thiazolo 5,4 B Carbazole and Its Analogues
Classical and Contemporary Approaches to 2H-Thiazolo[5,4-B]carbazole Core Synthesis
The construction of the thiazolo[5,4-b]carbazole core has evolved significantly, with researchers continuously developing more efficient and versatile synthetic routes.
Cyclization Reactions in the Formation of the Thiazolo[5,4-B]carbazole Skeleton
Cyclization reactions are a cornerstone in the synthesis of the thiazolo[5,4-b]carbazole skeleton. A common strategy involves the thermal cyclization of precursor molecules. For instance, N-(4-Chloro-5H-1,2,3-dithiazol-5-yliden)arylamines can be heated under argon at 200°C to induce cyclization and form the thiazolocarbazole ring system. tandfonline.com This method has been utilized to prepare various derivatives, including 6H-1-Thia-3,6-diazacyclopenta[c]fluorene-2-carbonitrile. tandfonline.com
Another approach involves the cyclization of thiourea (B124793) derivatives. For example, 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylthiourea can be cyclized with α-halocarbonyl compounds to yield 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles. bohrium.com The reaction of 3-amino-9-ethylcarbazole (B89807) with appropriate reagents can also lead to the formation of thiazolo[4,5-c]carbazoles through cyclization involving the amino group and the C-4 position of the carbazole (B46965) ring. sci-hub.se
Furthermore, intramolecular cyclization of suitably functionalized precursors is a key strategy. For example, the synthesis of thiazolo[4,5-b]indoles can be achieved through the dehydrative cyclization of intermediate 4-hydroxythiazolines using reagents like boron trifluoride etherate. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for this compound Construction
Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable for constructing the this compound framework and its analogues. These methods offer high efficiency and functional group tolerance.
Palladium-catalyzed C-C and C-N coupling reactions are central to the synthesis of derivatives like TCz-PCz and TCz-TPA. sioc-journal.cn These reactions enable the introduction of various aryl and amino groups onto the thiazolocarbazole core, allowing for the fine-tuning of their electronic and photophysical properties. sioc-journal.cn The synthesis of functionalized carbazoles often relies on palladium-catalyzed intramolecular C-H activation, which is a powerful tool for forming the carbazole nucleus itself. nih.gov
Copper-catalyzed reactions also play a role. For instance, copper-catalyzed cross-coupling reactions can be used to create complex thiazolo[5,4-d]thiazole (B1587360) derivatives, which can be precursors or analogues to the target scaffold. mdpi.com
The table below summarizes some examples of transition metal-catalyzed reactions in the synthesis of related heterocyclic systems.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuTC | Sulfonylated ThTz, p-tolylboronic acid | 7P | 51 | nih.gov |
| Sc(OTf)₃ | Sulfonylated ThTz, N-methylindole | 7Q | 92 | nih.gov |
| Pd(OAc)₂ / P(C₆H₁₁)₃ | 2,5-Bis(5-bromo-3-hexylthiophene-2-yl)-thiazolo[5,4-d]thiazole, Organoboron compound | PCDTTz | - | rsc.org |
Novel Synthetic Strategies and Methodological Advancements for the this compound Scaffold
Recent advancements in synthetic chemistry have led to novel strategies for constructing the this compound scaffold. One innovative approach involves a "ring switch" or "aromatic metamorphosis." For example, dibenzothiophene (B1670422) dioxides can undergo nucleophilic aromatic substitution with anilines, leading to the formation of carbazoles without the need for transition metals. kyoto-u.ac.jp This strategy offers a greener and more cost-effective route to the carbazole core.
Another novel method is the tandem reaction sequence. The synthesis of thiazolo[4,5-b]indoles has been achieved through a thioamidation/ring switch sequence starting from indoline (B122111) hemiaminals. researchgate.net This approach features mild reaction conditions and provides good yields with a broad tolerance for different functional groups. researchgate.net
Furthermore, multicomponent reactions are being explored for the efficient one-pot synthesis of complex heterocyclic systems. While not directly reported for this compound, the principles have been applied to the synthesis of related thiazole (B1198619) and carbazole derivatives, suggesting potential applicability. nih.govrsc.org
The development of new heterocyclic systems as building blocks is also a key advancement. For instance, the synthesis of the unprecedented 2H-thiazolo[4,5-d] mdpi.comacademie-sciences.frresearchgate.nettriazole (ThTz) and its functionalization provides a versatile building block that could be used in scaffold-hopping strategies to access novel thiazolocarbazole analogues. nih.gov
Sustainable and Green Chemistry Routes to this compound Derivatives
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods for this compound and its derivatives. These approaches focus on reducing waste, using safer solvents, and employing energy-efficient techniques.
Microwave-Assisted Synthetic Protocols for this compound Systems
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of thiazolocarbazole derivatives.
For example, the thermolysis of imino-1,2,3-dithiazoles to form the thiazolocarbazole ring can be efficiently carried out under microwave irradiation, with reactions completing in minutes. tandfonline.com This method has been used to prepare novel 6-substituted thiazolocarbazole derivatives. tandfonline.com Microwave activation has also been employed in the two-step synthesis of symmetrical thiazolo[5,4-d]thiazoles from aldehydes, involving a condensation/oxidation sequence. rsc.org This protocol often allows for a reduction in the excess amount of aldehyde used. rsc.org
The following table highlights the advantages of microwave-assisted synthesis in related heterocyclic systems.
| Reaction | Conventional Method | Microwave Method | Reference |
| Synthesis of triazolothiadiazoles | ~7 hours | 5 minutes | derpharmachemica.com |
| Synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | 30-70 minutes | 3-6 minutes | tandfonline.com |
| Synthesis of pyrazolones | 1-5 hours (stirring in EtOH at RT) | 1-15 minutes (solvent-free) | tandfonline.com |
Exploration of Bio-based Solvents and Deep Eutectic Solvents in this compound Synthesis
The use of hazardous organic solvents is a major environmental concern in synthetic chemistry. Consequently, there is growing interest in replacing them with greener alternatives like bio-based solvents and deep eutectic solvents (DESs).
While specific examples of using these solvents for the synthesis of this compound are not yet widely reported, their application in the synthesis of the constituent carbazole and thiazole rings is well-documented. For instance, glycerol, a bio-based solvent, has been used as a medium for the synthesis of carbazole derivatives from α-hydroxyacetophenone and indoles, catalyzed by Sc(OTf)₃. rsc.orgrsc.org This method allows for the recovery and reuse of both the solvent and the catalyst. rsc.orgrsc.org Other bio-based solvents like 2-MeTHF and CPME have also shown promise in various asymmetric syntheses, including the construction of chiral carbazole derivatives. mdpi.comencyclopedia.pub Sabinene, a biomass-derived monoterpene, has been successfully used as a green solvent for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave activation. researchgate.net
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents gaining traction. They have been employed in the synthesis of thiazole derivatives, such as 2-aminothiazoles and hydrazinyl-4-phenyl-1,3-thiazoles, often with the advantage of being catalyst-free or using a recyclable catalyst system. academie-sciences.frresearchgate.netbepls.com A study on the synthesis of thiazolo[5,4-d]thiazoles utilized a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol, highlighting the potential of these solvents for constructing fused thiazole systems. mdpi.com
The table below provides examples of green solvents used in the synthesis of related heterocyclic compounds.
| Green Solvent | Reaction | Catalyst | Reference |
| Glycerol | Synthesis of carbazole derivatives | Sc(OTf)₃ | rsc.orgrsc.org |
| L-proline:ethylene glycol (1:50) | Synthesis of thiazolo[5,4-d]thiazoles | Sodium metabisulfite | mdpi.com |
| Choline chloride/urea | Synthesis of 2-aminothiazoles | - | academie-sciences.fr |
| Sabinene | Synthesis of thiazolo[5,4-b]pyridines | - | researchgate.net |
Derivatization Strategies for Functionalizing the this compound Framework
The functionalization of the this compound core is a key step in exploring its chemical space and developing new derivatives with tailored properties. The reactivity of the fused heterocyclic system is influenced by the electronic characteristics of both the carbazole and thiazole moieties.
Electrophilic and Nucleophilic Substitutions on the this compound Nucleus
The introduction of functional groups onto the this compound nucleus can be achieved through electrophilic and nucleophilic substitution reactions. The positions of substitution are dictated by the electron density distribution within the aromatic system. The carbazole portion is generally electron-rich and thus prone to electrophilic attack, while the thiazole ring's reactivity can vary depending on the reaction conditions.
Electrophilic Aromatic Substitution:
While direct electrophilic substitution data on this compound is limited, the reactivity of the parent carbazole ring is well-documented. Electrophilic attack typically occurs at positions C-1, C-3, C-6, and C-8. The fusion of the thiazole ring at the 4,5-positions of the carbazole will significantly influence the regioselectivity of these reactions. For instance, halogenation and nitration, common electrophilic substitution reactions, are expected to proceed on the carbazole portion of the molecule.
In analogous systems like thiazolo[5,4-d]thiazole, which is an electron-deficient system, direct electrophilic aromatic substitution has been shown to be challenging but possible under specific conditions, leading to halogenated derivatives. udayton.edu This suggests that the thiazole part of this compound might be less reactive towards electrophiles compared to the carbazole part.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the this compound framework are less common but can be a powerful tool for introducing certain functional groups. For instance, the displacement of a leaving group, such as a halogen, by a nucleophile can provide access to a range of derivatives. In some heterocyclic systems, nucleophilic substitution can occur at an sp2 hybridized carbon. nih.gov
Furthermore, the functionalization of a related 2H-thiazolo[4,5-d] sioc-journal.cnchim.ittandfonline.comtriazole system has been demonstrated through the removal of a protecting group and subsequent SNAr reaction with an electron-deficient dinitrofluorobenzene. nih.gov This highlights the potential for nucleophilic aromatic substitution on the thiazole or a fused triazole ring under suitable conditions.
Regioselective Functionalization Approaches for this compound Derivatives
Achieving regioselectivity in the functionalization of a complex heterocyclic system like this compound is a significant synthetic challenge. The use of directing groups and transition-metal-catalyzed C-H activation are prominent strategies to control the position of functionalization.
Directing Group-Assisted Functionalization:
Transition Metal-Catalyzed C-H Functionalization:
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds, including carbazoles. chim.itrsc.org This methodology avoids the need for pre-functionalized starting materials and often offers high regioselectivity. For the carbazole moiety, palladium-catalyzed C-H activation has been used for arylation and other coupling reactions. sioc-journal.cn The presence of the fused thiazole ring will undoubtedly modulate the reactivity and regioselectivity of such transformations.
For instance, the regioselectivity of organolithium-mediated electrophilic functionalization of 1,3-thiazoles is dependent on the acidity of the thiazole protons, with position 5 being generally more acidic and thus more reactive. acs.org This principle could be applied to achieve selective functionalization at the C-2 position of the thiazole ring within the this compound system, likely through a lithiation-trapping sequence.
The following table summarizes some regioselective functionalization reactions on carbazole and thiazole systems, which can be considered as models for the derivatization of this compound.
| Reaction Type | Substrate | Reagents and Conditions | Position of Functionalization | Yield (%) | Reference |
| C1 Alkylation | N-(2-(diphenylphosphanyl)phenyl)carbazole | Alkenes, Rh(I) catalyst | C1 of carbazole | - | chim.it |
| Halogenation | Thiazolo[3,2-c] sioc-journal.cnchim.ittandfonline.comtandfonline.comoxadiazaborinine | LDA, CCl4/CBr4/I2 | 5-position of thiazole | 60-67 | acs.org |
| Cyanation | Thiazolo[3,2-c] sioc-journal.cnchim.ittandfonline.comtandfonline.comoxadiazaborinine | LDA, TsCN | 5-position of thiazole | 75 | acs.org |
| Sulfonation | Thiazolo[3,2-c] sioc-journal.cnchim.ittandfonline.comtandfonline.comoxadiazaborinine | LDA, Bt-SO2Ph | 5-position of thiazole | 80 | acs.org |
| C-H Succinimide Installation | Carbazole | Maleimides, Transition metal catalyst | C-1 of carbazole | - | rsc.org |
Structure Activity Relationship Sar Studies and Analog Design for 2h Thiazolo 5,4 B Carbazole Derivatives
Systematic Modification of 2H-Thiazolo[5,4-b]carbazole Substituents and Their Biological Implications
Systematic modifications of the this compound core have been instrumental in elucidating the impact of various substituents on biological activity. These studies involve the strategic introduction, removal, or alteration of chemical groups at different positions of the thiazole (B1198619) and carbazole (B46965) rings to map out the pharmacophore and enhance desired properties.
Research into related carbazole derivatives has shown that the nature and position of substituents significantly influence their biological effects. For instance, in a series of N-substituted carbazole derivatives, the introduction of specific side chains was found to be crucial for their antimicrobial activity. The N-ethyl-[N-methyl-piperazinyl] and N-ethyl-[2-methyl-5-nitro imidazole] derivatives of a dibenzo[a,c]carbazole core demonstrated notable antibacterial and antifungal activities. mdpi.com Similarly, carbazole derivatives containing imidazole (B134444) and indole-imidazole moieties exhibited potent activity against various bacteria. mdpi.com These findings underscore the importance of the substituent at the nitrogen atom of the carbazole ring in modulating biological outcomes.
In the context of thiazolo[5,4-b]carbazole and its analogs, early research focused on the synthesis and cytotoxic evaluation of novel derivatives. The fusion of the thiazole ring onto the carbazole skeleton was explored, leading to the creation of new polyheterocyclic compounds. tandfonline.com These efforts were inspired by the antitumor activity of related structures like thiazoloacridines and thiazoloquinolines. tandfonline.com A key finding from these initial studies was that 2-cyanothiazolocarbazoles exhibited a medium in vitro antiproliferative effect, highlighting the significance of the substituent at the 2-position of the thiazole ring. tandfonline.com
Further studies on related heterocyclic systems, such as thiazolo[5,4-d]pyrimidines, have also provided valuable SAR insights. Modifications on this scaffold have led to the discovery of potent antiproliferative agents. For example, specific substitutions on the thiazolo[5,4-d]pyrimidine (B3050601) core resulted in compounds with significant inhibition against human gastric cancer cells, demonstrating a degree of selectivity for cancer cells over normal cells. nih.gov This suggests that strategic modifications on the thiazole-fused ring system can lead to improved efficacy and reduced toxicity.
The following table summarizes the biological implications of systematic modifications on carbazole and related thiazole-fused heterocyclic derivatives based on available research.
| Core Scaffold | Modification | Biological Implication | Reference |
| Dibenzo[a,c]carbazole | N-ethyl-[N-methyl-piperazinyl] substitution | Antibacterial and antifungal activity | mdpi.com |
| Dibenzo[a,c]carbazole | N-ethyl-[2-methyl-5-nitro imidazole] substitution | Antimicrobial activity | mdpi.com |
| Carbazole | Introduction of imidazole and indole-imidazole moieties | Potent antibacterial activity | mdpi.com |
| Thiazolocarbazole | 2-cyano substitution on the thiazole ring | Medium in vitro antiproliferative effect | tandfonline.com |
| Thiazolo[5,4-d]pyrimidine | Various substitutions | Potent antiproliferative agents against human cancer cell lines | nih.gov |
Scaffold Hopping and Bioisosteric Replacements in this compound Research
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by replacing the core structure or specific functional groups of a known active molecule. researchgate.netnih.gov These approaches have been applied in the broader context of thiazole-containing and carbazole-based compounds to explore new chemical space and overcome limitations of existing molecules.
Scaffold Hopping: This strategy involves replacing the central molecular framework while maintaining the three-dimensional arrangement of key interaction points. biosolveit.de In research related to thiazole-fused systems, a novel heteroaromatic system, 2H-thiazolo[4,5-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazole (ThTz), was developed as a versatile building block for scaffold hopping. nih.govrsc.org The rationale is that this new scaffold can mimic the structural and electronic properties of other bicyclic heteroarenes found in bioactive molecules, potentially leading to new drugs with different intellectual property and improved pharmacokinetic profiles. nih.govrsc.orgresearchgate.net For instance, the ThTz scaffold was proposed as a replacement for the triazolopyridine core in a known positive allosteric modulator of the metabotropic glutamate (B1630785) 2 receptor. nih.gov This demonstrates the potential of using novel thiazole-fused systems to hop from one bioactive scaffold to another.
Bioisosteric Replacements: This approach involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.netnih.gov In the realm of carbazole and related heterocycles, bioisosteric replacements have been employed to enhance biological activity. For example, in the development of ellipticine (B1684216) analogues, the pyridine (B92270) nucleus was replaced by other heterocycles like pyrroles and pyrimidines. tandfonline.com This led to the design of thiazolo-analogues of ellipticine, where the replacement of a part of the carbazole system with a thiazole ring resulted in compounds with significant cytotoxic activity. tandfonline.com
Another example can be seen in the development of inhibitors for various kinases, where different heterocyclic cores are explored. The thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine (B1319707) scaffolds have been evaluated as bioisosteres in the design of kinase inhibitors. ucsd.edu Similarly, in the search for anti-inflammatory agents, bioisosteric replacement of a quinazoline (B50416) scaffold with a tandfonline.comCurrent time information in Bangalore, IN.nih.govtriazino[2,3-c]quinazoline system led to the discovery of potent anti-inflammatory compounds. nih.gov
The following table provides examples of scaffold hopping and bioisosteric replacement strategies relevant to the this compound framework.
| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Strategy | Biological Target/Application | Reference |
| Triazolopyridine | 2H-Thiazolo[4,5-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazole | Scaffold Hopping | Metabotropic glutamate 2 receptor modulator | nih.gov |
| Pyridine nucleus in Ellipticine | Thiazole ring | Bioisosteric Replacement | Anticancer | tandfonline.com |
| Quinazoline | tandfonline.comCurrent time information in Bangalore, IN.nih.govTriazino[2,3-c]quinazoline | Bioisosteric Replacement | Anti-inflammatory | nih.gov |
| Various kinase inhibitor cores | Thiazolo[5,4-d]pyrimidine / Thiazolo[5,4-b]pyridine | Bioisosteric Replacement | Kinase inhibition | ucsd.edu |
Rational Design Principles for Enhancing this compound Bioactivity
Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For this compound derivatives, rational design principles are employed to enhance their bioactivity by optimizing interactions with their intended biological targets.
Molecular docking is a key computational tool in rational design. It predicts the preferred orientation of a molecule when bound to a target, allowing for the design of compounds with improved binding. In the development of next-generation carbazole-linked 1,2,4-triazole-thione derivatives as antidiabetic agents, molecular docking simulations were used to understand the binding modes of the compounds with α-amylase and α-glucosidase enzymes. acs.org These studies revealed that specific interactions, such as hydrogen bonds and π–π stacking with key amino acid residues, were crucial for inhibitory activity. acs.org This knowledge allows for the rational design of new derivatives with modifications that enhance these interactions.
Structure-activity relationship (SAR) studies, often guided by computational analysis, are also central to rational design. By systematically altering the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify the key structural features required for potency. For instance, in the development of carbazole-based inhibitors of mutant hSOD1 protein aggregation for Amyotrophic Lateral Sclerosis (ALS), carbazole-based molecules were rationally designed and synthesized. nih.gov The SAR analysis of these compounds helped in identifying the most effective inhibitors. nih.gov
The following table outlines some rational design principles that can be applied to enhance the bioactivity of this compound derivatives, drawing from research on related compounds.
| Design Principle | Description | Potential Application for this compound | Reference |
| Target-Specific Interactions | Designing substituents that form specific hydrogen bonds, hydrophobic interactions, or π–π stacking with key residues in the target's binding pocket. | Enhance binding affinity and selectivity for a specific biological target. | acs.org |
| Pharmacophore Modeling | Identifying the essential structural features (pharmacophore) required for biological activity and incorporating them into new designs. | Guide the synthesis of novel analogs with a higher probability of being active. | u-strasbg.fr |
| Bioisosteric Replacement | Replacing functional groups with others that have similar steric and electronic properties to improve pharmacokinetic properties or potency. | Optimize properties like solubility, metabolic stability, and target affinity. | u-strasbg.fr |
| Conformational Restriction | Introducing structural constraints to lock the molecule in a bioactive conformation, thereby increasing affinity for the target. | Improve binding potency by reducing the entropic penalty upon binding. | |
| Introduction of Specific Functional Groups | Adding functional groups known to be important for activity, such as the 1,2,4-triazole-3-thione ring in antidiabetic agents. | Enhance the inhibitory potency against specific enzymes. | acs.org |
By applying these rational design principles, researchers can systematically optimize the this compound scaffold to develop new derivatives with enhanced therapeutic potential.
Combinatorial Chemistry and Library Synthesis of this compound Analogues
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as a library, which can then be screened for biological activity. This approach significantly accelerates the drug discovery process by generating a multitude of structural variations around a core scaffold. While specific examples of large combinatorial libraries of this compound analogues are not extensively detailed in the provided search results, the principles of combinatorial synthesis have been applied to related heterocyclic systems, demonstrating the feasibility and potential of this approach.
The synthesis of combinatorial libraries often involves multi-component reactions, where three or more reactants combine in a single step to form a complex product. This is an efficient method for generating molecular diversity. For instance, a three-component reaction has been used to synthesize a library of carbazole Mannich bases for evaluation of their antiproliferative activity. mdpi.com Similarly, a liquid-phase parallel synthesis approach was developed to create a library of over 2600 novel 2H-benzo tandfonline.comCurrent time information in Bangalore, IN.thiazine-6-carboxylic acid amides, showcasing the adaptability of such methods for generating large numbers of analogues. nih.gov
The general strategy for creating a combinatorial library of this compound analogues would involve the following steps:
Scaffold Synthesis: Development of a robust and efficient synthesis for the core this compound scaffold that allows for the introduction of diverse substituents.
Introduction of Diversity: Utilizing a variety of building blocks (e.g., different aldehydes, amines, or other reactive intermediates) at specific points of the synthesis to generate a library of analogues with different substituents on the carbazole and/or thiazole rings.
Parallel Synthesis: Performing the reactions in a parallel format, often using automated or semi-automated synthesizers, to efficiently produce a large number of individual compounds. nih.gov
Purification and Characterization: Employing high-throughput purification techniques, such as preparative liquid chromatography, to isolate the final products in sufficient purity for biological screening.
Biological Screening: Screening the library of compounds against a specific biological target to identify "hits" with desired activity.
The following table illustrates a hypothetical combinatorial library design for this compound analogues, based on common synthetic strategies.
| Core Scaffold | Point of Diversification 1 (R1) | Point of Diversification 2 (R2) | Point of Diversification 3 (R3) | Potential Synthetic Strategy |
| This compound | Substituents on the carbazole nitrogen | Substituents at the 2-position of the thiazole ring | Substituents on the carbazole aromatic rings | Multi-component reactions, parallel acylation, alkylation, or cross-coupling reactions. |
Biological and Pharmacological Investigations of 2h Thiazolo 5,4 B Carbazole Derivatives
In Vitro Cellular and Biochemical Assays for 2H-Thiazolo[5,4-b]carbazole Activity
The in vitro activity of this compound derivatives has been explored through a variety of cellular and biochemical assays to determine their potential as therapeutic agents. These studies have revealed that the biological effects of these compounds are significantly influenced by the nature and position of substituents on the thiazolocarbazole core. tandfonline.com
Enzyme Inhibition and Receptor Binding Profiling of this compound Derivatives
Derivatives of the thiazolo[5,4-b]carbazole scaffold have been investigated for their ability to interact with and inhibit various enzymes and bind to specific receptors, highlighting their potential in drug discovery.
Kinase Inhibition: A notable area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Thiazolo[5,4-b]pyridine (B1319707) derivatives, a related class of compounds, have shown inhibitory activity against several kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov For instance, a series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov One derivative, 6r , demonstrated significant enzymatic inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants. nih.gov Specifically, it showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, which is 8.0-fold more potent than imatinib. nih.gov
The versatility of the thiazolo[5,4-b]pyridine scaffold is further demonstrated by its ability to target different kinases through distinct binding modes. The nitrogen at position 4 of the thiazolo[5,4-b]pyridine ring can act as a hinge-binding motif for PI3K, while the nitrogen at position 1 and the amino group at position 2 can form hydrogen bonds with the hinge region of ITK. nih.gov Furthermore, functionalization at the 5-position has been explored to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov
Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases, carbazole-thiazolo[5,4-e]indazole derivatives have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. nih.gov Molecular docking studies predicted that these derivatives could exhibit enhanced binding affinity to AChE compared to the known inhibitor donepezil. nih.gov Subsequent synthesis and experimental validation of compounds like Tl58a–c confirmed their potential in this area. nih.govacs.org
Other Enzyme Systems: The broader carbazole (B46965) family, to which 2H-thiazolo[5,4-b]carbazoles belong, has shown activity against a range of other enzymes. For example, some carbazole derivatives have been identified as inhibitors of Pim-kinases, which are involved in cell cycle progression and apoptosis and are overexpressed in various cancers. mdpi.com Others have been investigated as inhibitors of topoisomerase II, an enzyme essential for DNA replication and a target for anticancer drugs. acs.org
The following table summarizes the inhibitory activities of selected this compound and related derivatives against various enzymes.
| Compound/Derivative Class | Target Enzyme | Observed Activity | Reference |
| Thiazolo[5,4-b]pyridine derivative 6r | c-KIT (wild-type) | Potent inhibition | nih.gov |
| Thiazolo[5,4-b]pyridine derivative 6r | c-KIT V560G/D816V double mutant | IC50 = 4.77 μM | nih.gov |
| Carbazole-thiazolo[5,4-e]indazole derivatives (Tl58a–c ) | Acetylcholinesterase (AChE) | Predicted enhanced binding affinity | nih.govacs.org |
| N-substituted carbazoles | Pim-kinases | Antiproliferative activity | mdpi.com |
| Carbazole derivatives | Topoisomerase II | Inhibition | acs.org |
Cell-Based Assays: Proliferation, Viability, and Mechanistic Studies (e.g., Apoptosis Induction, Cell Cycle Modulation, Migration, Invasion)
Cell-based assays are crucial for understanding the cytotoxic and mechanistic effects of this compound derivatives on cancer cells. These studies have demonstrated that modifications to the thiazolocarbazole structure can significantly impact its antiproliferative and pro-apoptotic activities.
Antiproliferative Activity and Cytotoxicity: Several studies have evaluated the cytotoxic potential of novel thiazolocarbazole derivatives against various cancer cell lines. For instance, a series of 2-cyanothiazolocarbazoles were found to be practically equipotent in inhibiting cell proliferation in a murine leukemia cell line. tandfonline.com In another study, a bis-carbazole derivative demonstrated high activity against both ER-positive MCF-7 and triple-negative MDA-MB-231 breast cancer cell lines, with IC50 values of 0.6 ± 0.3 μM and 0.3 ± 0.2 μM, respectively. mdpi.com Importantly, this compound showed selectivity for cancer cells, with a much higher IC50 (> 100 μM) against the normal human mammary epithelial cells (MCF-10A). mdpi.com
Similarly, novel 2-alkyl- and 2-aryl-thiazolo[5,4-b]phenothiazine derivatives, which share a similar fused heterocyclic system, were evaluated for their antiproliferative activity against human leukaemia cell lines (HL-60 and THP-1). researchgate.net The 2-naphthyl-thiazolo[5,4-b]phenothiazine derivative was identified as the most effective, exhibiting cytotoxicity against THP-1 cells comparable to the antineoplastic agent cytarabine. researchgate.net
Apoptosis Induction and Cell Cycle Modulation: The mechanism of action for many of these compounds involves the induction of apoptosis and modulation of the cell cycle. The aforementioned bis-carbazole derivative was found to trigger the activation of key proteins involved in both the intrinsic and extrinsic apoptotic pathways. mdpi.com Some substituted thiazolo[4,5-c]carbazoles were observed to partially block cells in the G2 phase of the cell cycle. tandfonline.com However, the introduction of a methoxy (B1213986) group at the 6-position of the thiazolo[4,5-c]carbazole ring did not enhance this biological activity. tandfonline.com
Inhibition of Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain carbazole derivatives, such as EHop-016, have been shown to inhibit the migration of metastatic breast cancer cells. google.com This is achieved by inhibiting the activity of Rac, a protein involved in cell motility and the formation of actin structures like lamellipodia. google.com
The following table summarizes the results of cell-based assays for selected this compound and related derivatives.
| Compound/Derivative Class | Cell Line(s) | Assay Type | Key Findings | Reference |
| 2-Cyanothiazolocarbazoles | Murine leukemia | Proliferation inhibition | Equipotent activity among derivatives | tandfonline.com |
| Bis-carbazole derivative | MCF-7, MDA-MB-231 (breast cancer) | Cytotoxicity (IC50) | IC50 = 0.6 μM (MCF-7), 0.3 μM (MDA-MB-231) | mdpi.com |
| Bis-carbazole derivative | MCF-10A (normal breast) | Cytotoxicity (IC50) | IC50 > 100 μM (selective for cancer cells) | mdpi.com |
| 2-Naphthyl-thiazolo[5,4-b]phenothiazine | THP-1 (leukemia) | Cytotoxicity | Activity comparable to cytarabine | researchgate.net |
| Substituted thiazolo[4,5-c]carbazoles | Not specified | Cell cycle analysis | Partial G2 phase block | tandfonline.com |
| Bis-carbazole derivative | MDA-MB-231 | Apoptosis assay | Activation of intrinsic and extrinsic pathways | mdpi.com |
| EHop-016 (carbazole derivative) | Metastatic breast cancer | Migration assay | Inhibition of cell migration | google.com |
Identification of Molecular Targets and Pathways Modulated by this compound Analogues
Research into this compound analogues and related carbazole derivatives has begun to elucidate the specific molecular targets and signaling pathways through which they exert their biological effects.
A key target identified for thiazolo[5,4-b]pyridine derivatives is the c-KIT receptor tyrosine kinase . nih.gov The binding of the stem cell factor (SCF) ligand to c-KIT triggers its dimerization and autophosphorylation, activating downstream signaling cascades that are crucial for cell survival and proliferation. nih.gov Certain thiazolo[5,4-b]pyridine derivatives have been shown to effectively inhibit c-KIT, including imatinib-resistant mutants, thereby blocking these signaling pathways. nih.gov The versatility of this scaffold allows for targeting other kinases as well, such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2, by modifying the substitution pattern to interact with the specific hinge regions or ATP-binding sites of these enzymes. nih.gov
In the context of Alzheimer's disease research, carbazole-thiazolo[5,4-e]indazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) . nih.gov Molecular docking studies have been instrumental in guiding the synthesis of these compounds, predicting their binding interactions within the active site of the AChE enzyme. nih.govacs.org
Furthermore, studies on broader carbazole derivatives have identified other important molecular targets. For instance, some carbazole compounds interfere with the tubulin cytoskeleton , which is essential for cell division. mdpi.com One bis-carbazole derivative was found to act as a tubulin-polymerization stabilizing agent, similar to the action of Paclitaxel, leading to disruptions in the microtubule network and ultimately inducing apoptosis. mdpi.com
The following table outlines some of the identified molecular targets and pathways modulated by this compound analogues and related compounds.
| Compound/Derivative Class | Molecular Target/Pathway | Effect of Modulation | Reference |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT receptor tyrosine kinase | Inhibition of kinase activity, suppression of proliferation | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | PI3K, ITK, BCR-ABL, RAF, VEGFR2 | Inhibition of kinase activity | nih.gov |
| Carbazole-thiazolo[5,4-e]indazole derivatives | Acetylcholinesterase (AChE) | Inhibition of enzyme activity | nih.govacs.org |
| Bis-carbazole derivative | Tubulin cytoskeleton | Stabilization of tubulin polymerization, disruption of microtubule network | mdpi.com |
In Vivo Pre-clinical Efficacy Studies in Animal Models Utilizing this compound Derivatives
While in vitro studies provide valuable initial data, in vivo pre-clinical studies in animal models are essential to evaluate the efficacy and pharmacological properties of this compound derivatives in a whole-organism context.
Model Selection and Study Design for this compound Evaluation
The selection of an appropriate animal model is critical for the meaningful evaluation of this compound derivatives. The choice of model depends on the therapeutic area of interest. For anticancer studies, which represent a significant focus for carbazole derivatives, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the growth of human tumors that can be used to assess the anti-tumor activity of the test compounds. The specific cell line used to establish the xenograft is chosen based on the type of cancer being targeted and the in vitro activity profile of the derivative.
For example, in the evaluation of a bis-carbazole derivative with potent in vitro activity against breast cancer cells, a study might utilize a mouse xenograft model established with MDA-MB-231 or MCF-7 cells. mdpi.com The study design would typically involve treating tumor-bearing mice with the derivative and monitoring tumor growth over time compared to a vehicle-treated control group.
Pharmacodynamic Endpoints and Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) endpoints and biomarker analysis are crucial components of in vivo studies, as they provide insights into the mechanism of action of the drug in the living animal and can help to establish a link between drug exposure and therapeutic effect.
For this compound derivatives being investigated as anticancer agents, relevant PD endpoints could include:
Tumor Growth Inhibition: This is a primary efficacy endpoint, typically measured by caliper measurements of tumor volume over the course of the study.
Apoptosis Induction: Tumor tissue can be collected at the end of the study and analyzed for markers of apoptosis, such as cleaved caspase-3, by techniques like immunohistochemistry or western blotting. This would confirm that the anti-tumor effect is mediated by the induction of programmed cell death.
Cell Cycle Arrest: Analysis of tumor tissue for markers of cell cycle arrest, such as p21 or changes in cyclin levels, can provide evidence for the compound's effect on cell cycle progression.
Inhibition of Target Signaling Pathways: If the derivative is known to inhibit a specific kinase, for example, tumor lysates can be analyzed for the phosphorylation status of the target kinase and its downstream effectors. This would demonstrate that the drug is engaging its target in the tumor tissue.
In a study of a pyrido[2,3-d]pyrimidine (B1209978) derivative, which shares a bicyclic aromatic system, the compound was found to induce dose-dependent cytostatic and proapoptotic effects. In an in vivo setting, this could be monitored by analyzing tumor tissue for G2/M cell cycle arrest and the activation of caspase-3. researchgate.net
The table below provides examples of potential pharmacodynamic endpoints and biomarkers for in vivo studies of this compound derivatives.
| Therapeutic Area | Potential Animal Model | Pharmacodynamic Endpoint | Potential Biomarker(s) | Reference |
| Cancer | Human tumor xenograft in mice | Tumor growth inhibition | Tumor volume | mdpi.com |
| Cancer | Human tumor xenograft in mice | Apoptosis induction | Cleaved caspase-3, TUNEL staining | researchgate.net |
| Cancer | Human tumor xenograft in mice | Cell cycle arrest | p21, Cyclin levels, Ki-67 | researchgate.net |
| Cancer | Human tumor xenograft in mice | Target engagement | Phosphorylation status of target kinase (e.g., p-c-KIT) | nih.gov |
Therapeutic Potential of this compound Derivatives in Disease Models
The fusion of carbazole and thiazole (B1198619) rings creates the this compound scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. These derivatives have been investigated for their therapeutic potential across a range of diseases, most notably in oncology, metabolic disorders, and neurodegeneration. The unique structural features of this scaffold allow for diverse substitutions, leading to compounds with varied and potent biological activities.
Oncology
The carbazole nucleus is a well-established pharmacophore in the development of anticancer agents, known to interact with DNA and inhibit key enzymes involved in cell proliferation. mdpi.com The incorporation of a thiazole ring can enhance this activity, leading to novel therapeutic candidates. tandfonline.com Research has shown that thiazolocarbazole derivatives exhibit significant cytotoxic effects against various human cancer cell lines.
Novel tetracyclic thiazolocarbazole derivatives have been synthesized and evaluated for their potential as antitumor agents. tandfonline.com These structures are related to other biologically active compounds like thiazoloacridines and thiazoloquinolines, which are known for their interesting antitumor properties. tandfonline.com In one study, a series of novel linear tetracyclic thiazolocarbazoles were prepared, inspired by natural marine alkaloids and the terrestrial anticancer agent ellipticine (B1684216). tandfonline.com Among the synthesized compounds, 9-ethyl-9H-1-thia-3,9-diazacyclopenta[b]fluorene-2-carbonitrile and 4,10-dimethyl-9H-1-thia-3,9-diaza-cyclopenta[b]fluorene-2-carbonitrile demonstrated intermediate cytotoxic activity. tandfonline.com Further modifications, particularly at the C-2 position of the thiazole ring, such as the replacement of a cyano group with an imidazoline (B1206853) ring, have shown to be a promising strategy for enhancing biological activity. tandfonline.com
The mechanism of action for some carbazole derivatives involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription in cancer cells. mdpi.comnih.gov Carbazole-rhodanine conjugates, for example, have been identified as potential topoisomerase II inhibitors. nih.gov Furthermore, some carbazole derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways. mdpi.com The antiproliferative activity of these compounds is often evaluated across a panel of cancer cell lines, with some derivatives showing high efficacy. mdpi.com For instance, certain N-ethyl-carbazole derivatives have shown high activity against C6 glioma and A549 lung carcinoma cell lines. mdpi.com
Table 1: Cytotoxic Activity of Thiazolo[5,4-b]carbazole and Related Derivatives in Oncology
| Compound | Cancer Cell Line(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 9-ethyl-9H-1-thia-3,9-diazacyclopenta[b]fluorene-2-carbonitrile | Murine leukemia | Intermediate cytotoxic activity | tandfonline.com |
| 4,10-dimethyl-9H-1-thia-3,9-diaza-cyclopenta[b]fluorene-2-carbonitrile | Murine leukemia | Intermediate cytotoxic activity | tandfonline.com |
| Substituted thiazolo[4,5-c]carbazoles | Murine leukemia | Modest in vitro cytotoxic activity | tandfonline.com |
| N-ethyl carbazole derivatives (e.g., compound 46) | C6 glioma | High activity (IC₅₀ = 5.9 µg/mL) | mdpi.com |
| N-ethyl carbazole derivatives (e.g., compound 47) | A549 (lung carcinoma) | High activity (IC₅₀ = 25.7 µg/mL) | mdpi.com |
| Carbazolyl-thiazolyl-pyrazole hybrids (5d, 5e) | HCT116, PC3, HepG2 | Most active against all tested cell lines compared to doxorubicin | semanticscholar.org |
Metabolic Disorders
Derivatives of carbazole and thiazole have shown potential in the management of metabolic disorders, particularly diabetes. echemcom.com A key therapeutic strategy for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. acs.orgresearchgate.net
Recent studies have focused on synthesizing and evaluating carbazole-linked 1,2,4-triazole-thione derivatives as potential antidiabetic agents. acs.org Several of these compounds have demonstrated significant inhibitory activity against α-amylase, with some exhibiting higher potency than the standard drug, acarbose. acs.org For example, specific carbazole-triazole-thione derivatives showed IC₅₀ values as low as 0.53 μM against α-amylase. acs.org Some of these compounds also showed moderate inhibitory activity against α-glucosidase. acs.org The structure-activity relationship studies revealed that the integration of the 1,2,4-triazole-3-thione ring with the carbazole moiety is crucial for the enhanced inhibitory activity. acs.org
Thiazole-based carbohydrazide (B1668358) derivatives have also been investigated as α-amylase inhibitors, with many showing potent activity. researchgate.net These findings suggest that the thiazolo[5,4-b]carbazole scaffold and its bioisosteres are promising frameworks for the design of new antidiabetic drugs.
Table 2: Inhibitory Activity of Carbazole and Thiazole Derivatives in Metabolic Disorder Models
| Compound Class/Derivative | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| Carbazole-linked 1,2,4-triazole-thione derivatives (C5f, C5o, C5r) | α-Amylase | Potent inhibition with IC₅₀ values of 0.56, 0.53, and 0.97 μM, respectively. | acs.org |
| Carbazole-linked 1,2,4-triazole-thione derivatives (C5f, C5r) | α-Glucosidase | Moderate inhibition with IC₅₀ values of 11.03 and 13.76 μM, respectively. | acs.org |
| Thiazole based carbohydrazide derivatives | α-Amylase | Potent inhibition with IC₅₀ values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM. | researchgate.net |
| Thiazolone derivatives (Compounds 3, 5, 7) | α-Glucosidase | Most effective inhibitors among the tested series. | nih.gov |
| Thiazolone derivatives (Compounds 4, 7) | α-Amylase | Best effect with IC₅₀ scores close to the control, acarbose. | nih.gov |
Neurodegeneration
The neuroprotective potential of carbazole derivatives has been a subject of extensive research, particularly in the context of neurodegenerative diseases like Alzheimer's. echemcom.comnih.gov One of the primary targets in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.govacs.org
Thiazoloindazole-based derivatives, including those incorporating a carbazole moiety, have been developed and evaluated as AChE inhibitors. nih.govacs.org Computational studies predicted that these compounds could have favorable binding interactions with the AChE enzyme. nih.gov Subsequent synthesis and in-vitro testing of carbazolo-thiazolo[5,4-e]indazole derivatives confirmed their potential, although in one study, derivatives with a more flexible triazolyl group showed more promising activity against AChE than the more rigid carbazolyl moiety. nih.govacs.org
Other studies have highlighted the neuroprotective effects of carbazole compounds through mechanisms such as reducing oxidative stress and inhibiting apoptosis. nih.gov The presence of a substituent at the N-position of the carbazole ring has been noted as being essential for neuroprotective activity. nih.gov For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole has demonstrated considerable neuroprotective ability at low micromolar concentrations. nih.gov These findings underscore the potential of the thiazolo[5,4-b]carbazole scaffold in the development of novel therapeutics for neurodegenerative disorders.
Table 3: Therapeutic Potential of Thiazolo[5,4-b]carbazole and Related Derivatives in Neurodegeneration Models
| Compound Class/Derivative | Target/Disease Model | Key Findings | Reference(s) |
|---|---|---|---|
| Carbazolo-thiazolo[5,4-e]indazole derivatives | Acetylcholinesterase (AChE) Inhibition | Identified as potential AChE inhibitors through molecular docking and synthesis. | nih.govacs.org |
| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Neuroprotection | Showed considerable neuroprotective ability at a concentration of 3 µM. | nih.gov |
| N-substituted carbazoles (compounds 61-64) | Neuroprotection | Possessed significant neuroprotective activity at a concentration of 30 µM. | nih.gov |
| 2H-thiazolo[3,2-a]pyrimidines and 5H-thiazolo[3,2-a]pyrimidines | Acetylcholinesterase (AChE) Inhibition | Docking studies indicated binding to dual sites of the enzyme with potentially higher affinities than donepezil. | acs.org |
Computational and Theoretical Studies on 2h Thiazolo 5,4 B Carbazole
Molecular Docking and Ligand-Protein Interaction Analysis of 2H-Thiazolo[5,4-b]carbazole Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating their potential binding modes within a protein's active site.
While specific molecular docking studies on this compound are not extensively documented in publicly available research, studies on closely related analogs provide significant insights. For instance, research on carbazolo-thiazolo[5,4-e]indazole derivatives has utilized molecular docking to identify potential acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease treatment. nih.gov These studies predicted that certain derivatives could bind effectively within the AChE active site, outperforming known inhibitors like donepezil. nih.gov The docking poses revealed key interactions, guiding the synthesis of compounds with enhanced inhibitory activity. nih.gov
Similarly, docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have been crucial in identifying potent inhibitors for targets like c-KIT and phosphoinositide 3-kinase (PI3K). nih.govmdpi.com In one study, docking revealed that a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold fits well into a hydrophobic binding pocket of the c-KIT kinase. nih.gov For PI3K inhibitors, docking analysis showed that the N-heterocyclic core of a thiazolo[5,4-b]pyridine analog was directly involved in binding to the kinase through key hydrogen bond interactions. mdpi.com
These examples underscore the methodology that would be applied to this compound derivatives. A typical workflow involves:
Preparation of the protein target's 3D structure.
Generation of 3D conformers for the thiazolo[5,4-b]carbazole derivatives.
Using a docking algorithm (e.g., Glide, AutoDock) to place the ligand into the protein's binding site.
Scoring and ranking the poses based on binding affinity (e.g., kcal/mol).
Analyzing the top-ranked poses to identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. core.ac.ukplos.org
This analysis provides a rational basis for selecting or designing derivatives with improved potency and selectivity for a specific biological target.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure, stability, and reactivity of molecules. scispace.com These methods calculate the electron density of a chemical system to derive its energy and other properties. For heterocyclic compounds like this compound, DFT can elucidate properties that govern their biological activity and utility in materials science.
Studies on related structures offer a clear picture of the insights gained from DFT. For example, DFT calculations on thiazolo[5,4-b]phenothiazine derivatives have been used to model their structural features and analyze their frontier molecular orbitals (HOMO and LUMO). researchgate.net The distribution and energy of these orbitals are critical for predicting the electronic and optical properties of the compounds. researchgate.net
In another study on thiazolo[5,4-d]thiazole (B1587360) derivatives featuring carbazole (B46965) donor units, DFT was used to demonstrate that electronic transitions were characterized by local excitation (LE) or a mix of intramolecular charge transfer (ICT) and LE. acs.org Such calculations are vital for designing materials for applications like perovskite solar cells. acs.org
Key parameters derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons. Higher HOMO energy often indicates a better electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. Lower LUMO energy suggests a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
The table below, based on data from analogous thiazole (B1198619) compounds, illustrates the type of information generated by DFT calculations.
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |
|---|---|---|---|---|---|
| Thiazolo[5,4-d]thiazole-Carbazole | DFT/MN15/6-31+G(d) | -5.69 | -1.89 | 3.80 | Demonstrated local excitation (LE) character in electronic transitions. acs.org |
| 2-Amino-4-(p-tolyl)thiazole | DFT/B3LYP/6-311G(d,p) | -5.54 | -0.57 | 4.97 | Higher HOMO values indicated a better tendency for electron donation. researchgate.net |
| Thiazolo[5,4-b]phenothiazine | DFT/B3LYP/6-31G* | -5.21 | -1.92 | 3.29 | Analysis of HOMO/LUMO plots helped understand electronic properties. researchgate.net |
These quantum chemical methods are essential for rationalizing the structure-property relationships of this compound, guiding the synthesis of derivatives with tailored electronic and photophysical characteristics. nih.govdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. fabad.org.tr By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery.
While specific QSAR models for this compound are not readily found in published literature, numerous studies on carbazole and thiazole derivatives illustrate the approach. For example, a 3D-QSAR study was performed on 132 carbazole carboxamide derivatives to design potent inhibitors of Broton's tyrosine kinase (BTK). nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed high predictive power, with the CoMSIA model achieving a q² of 0.891 and an r² of 0.988. nih.gov The contour maps generated from these models provided clear structural insights, suggesting that bulky, hydrophilic, and hydrogen-bond donor groups at specific positions would enhance inhibitory activity. nih.gov
Another QSAR study on polyhalogenated carbazoles developed a model to predict their degradation rates. researchgate.net The model, derived using multiple linear regression (MLR), successfully correlated the reaction rate constant with quantum chemical descriptors like the Fukui index and the number of halogen atoms. researchgate.net
A typical QSAR workflow includes:
Data Set Preparation: Assembling a series of compounds with known biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological, hydrophobic) for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity.
Model Validation: Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques. nih.gov
The table below shows a representative QSAR model for antioxidant 3H-thiazolo[4,5-b]pyridin-2-one derivatives, demonstrating the statistical parameters used for validation.
| Model Equation Component | Descriptor Type | Statistical Parameter | Value |
|---|---|---|---|
| Intercept | - | R² (Goodness of fit) | 0.8123 |
| ATS4p (Descriptor 1) | 2D Autocorrelation | Q²_LOO (Internal validation) | 0.7480 |
| SpMin1_Bhm (Descriptor 2) | 3D WHIM | Q²_LGO (Internal validation) | 0.7711 |
| GATS1p (Descriptor 3) | 2D Autocorrelation | R²_ext (External validation) | 0.8516 |
Such QSAR models, if developed for this compound analogues, would be powerful tools for predicting their biological activities and guiding the design of more potent compounds. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular behavior on a nanosecond to microsecond timescale. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and reveal dynamic interactions that are not visible in a static picture. plos.orgdovepress.com
Although specific MD simulation studies on this compound are not prominent, the methodology is widely applied to similar heterocyclic systems. For instance, MD simulations were used to investigate the stability of newly designed thiazolo[4,5-d]pyrimidine derivatives in the active site of the corticotrophin-releasing factor 1 (CRFR1) receptor. The simulations, running for 50 nanoseconds, confirmed that the most potent compound remained stable in the binding pocket, maintaining key hydrogen bond interactions throughout the simulation.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD for both the protein and the ligand suggests the complex is in equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values can highlight flexible regions of the protein or ligand. dovepress.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and crucial interactions.
Conformational Analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. For a fused heterocyclic system like this compound, conformational flexibility, particularly around any non-rigid side chains, can significantly influence its ability to bind to a biological target. nih.gov The conformationally restricted nature of fused-ring carbazoles contributes to their high thermal stability and is a key feature in their application as materials for OLEDs. rsc.orgrsc.org Computational methods can predict low-energy conformers, while experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for conformational exchange in solution. nih.gov
For this compound, a combined approach using MD simulations and conformational analysis would provide a comprehensive understanding of its dynamic behavior, its interactions with biological targets, and the structural features that determine its function.
Emerging Research Directions and Non Biological Applications of 2h Thiazolo 5,4 B Carbazole Systems
Optoelectronic Properties and Applications of 2H-Thiazolo[5,4-B]carbazole in Materials Science
The carbazole (B46965) moiety within the this compound system is a well-established building block in organic electronics, known for its favorable hole-transporting characteristics, thermal stability, and tunable electronic structure. mdpi.com The fusion of a thiazole (B1198619) ring introduces additional heteroatoms and extends the π-conjugated system, further modulating its optoelectronic properties. This combination makes the this compound scaffold a versatile platform for developing advanced materials for various electronic and photonic devices.
Derivatives of the thiazolo[5,4-b]carbazole framework have demonstrated significant potential as fluorescent and luminescent materials. The inherent fluorescence of the carbazole unit can be finely tuned by chemical modifications, leading to materials with desirable emission characteristics. mdpi.comresearchgate.net Research has shown that polymers incorporating carbazole-thiazolo[5,4-d]thiazole units exhibit fluorescence, with emission peaks observed around 448-461 nm. rsc.org
Furthermore, the development of luminescent metal-organic frameworks (LMOFs) has highlighted the utility of thiazole-containing ligands. scientificarchives.com Thiazolo[5,4-d]thiazoles, in particular, are considered ideal heterocycles for creating fluorophores with distinct structure-function properties. scientificarchives.comgrafiati.com These materials can be designed to exhibit strong luminescence, making them suitable for applications such as chemosensors for detecting environmental contaminants. scientificarchives.comgrafiati.com The strategy of incorporating thiazolo[5,4-d]thiazole (B1587360) units into LMOFs has been shown to be effective in producing materials with excellent sensing capabilities. scientificarchives.com The photophysical properties of these materials can be further enhanced, with some β-carboline tethered thiazolo[4,5-c]carbazole derivatives showing high fluorescence quantum yields of up to 92%. researchgate.net
Table 1: Photophysical Properties of Selected Thiazolo-Carbazole Derivatives
| Compound | Emission Maxima (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Poly(carbazole-thiazolo[5,4-d]thiazole) | 448 | Not Reported | rsc.org |
| Carbazole-thiazolo[5,4-d]thiazole Monomer | 461 | Not Reported | rsc.org |
This table presents a selection of reported photophysical data for materials containing the thiazolo-carbazole scaffold or its isomers, illustrating their fluorescent properties.
The favorable electronic properties of carbazole-based materials, such as good hole transport and high thermal stability, make them excellent candidates for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The this compound scaffold and its isomers are being explored for their potential to enhance the performance of these devices.
In the field of OLEDs, carbazole derivatives are widely used as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. mdpi.com The ability to fine-tune the electronic properties of the carbazole unit through chemical modification is crucial for optimizing device efficiency. mdpi.com For instance, carbazole-benzimidazole hybrid bipolar host materials have been developed for highly efficient green and blue phosphorescent OLEDs. growingscience.com
In the context of solar cells, particularly perovskite solar cells (PSCs), derivatives of thiazolo[5,4-d]thiazole featuring carbazole units have been investigated as hole-selective materials. acs.org These materials have shown the potential to significantly enhance the efficiency of PSCs. acs.org For example, devices utilizing these materials have achieved efficiencies of up to 19.1% under standard 1-sun illumination. acs.org The high thermal stability of these derivatives, with decomposition temperatures exceeding 390°C, further underscores their suitability for practical applications. acs.org The optical and electrochemical properties of these materials, including their energy levels, are critical for efficient charge extraction and transport in solar cells. mdpi.comacs.org
Table 2: Performance of Solar Cells Incorporating Thiazolo-Carbazole Derivatives
| Device Structure | Efficiency (%) | Illumination | Reference |
|---|
This table highlights the performance of perovskite solar cells that utilize derivatives of the thiazolo-carbazole system as a hole-selective layer.
This compound as a General Chemical Scaffold for Diverse Research Areas
Beyond its direct applications in optoelectronic devices, the this compound core structure serves as a versatile chemical scaffold for broader research endeavors. The fusion of the electron-rich carbazole and the electron-deficient thiazole creates a unique electronic landscape that can be exploited for the synthesis of novel compounds with tailored properties.
The development of synthetic methodologies for related systems, such as 2H-thiazolo[4,5-d] mdpi.comresearchgate.netacs.orgtriazole, demonstrates the potential for creating new heteroaromatic building blocks. nih.govrsc.org The ability to functionalize these scaffolds at various positions allows for the generation of diverse molecular architectures. nih.govrsc.org This modularity is highly valuable in medicinal chemistry for "scaffold hopping" strategies and in materials science for creating polymers and small molecules with specific functionalities. nih.govrsc.org For example, copolymers containing carbazole-thiazolo[5,4-d]thiazole groups have been synthesized and their electrical conductivity has been tuned by introducing different dopants. rsc.org This demonstrates the adaptability of the core structure for creating materials with a range of electronic properties.
The inherent properties of the thiazole and carbazole rings, such as their rigidity, planarity, and extended π-conjugation, contribute to the stability and performance of the resulting materials. acs.orgmdpi.com These characteristics are crucial for applications in organic field-effect transistors and dye-sensitized solar cells. acs.org The ongoing exploration of synthetic routes and functionalization strategies for thiazolo-carbazole systems is expected to yield a new generation of materials for a wide array of scientific and technological applications.
Future Perspectives in 2h Thiazolo 5,4 B Carbazole Research
Challenges and Opportunities in the Synthesis of Complex 2H-Thiazolo[5,4-B]carbazole Architectures
The construction of the this compound core and its derivatives presents both challenges and significant opportunities for innovation in synthetic organic chemistry. The development of efficient and versatile synthetic routes is paramount for exploring the full potential of this scaffold.
Advancements in Understanding the Mechanistic Basis of this compound Bioactivity
The carbazole (B46965) and thiazole (B1198619) nuclei are independently recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comrsc.org The fusion of these two scaffolds in the this compound system creates novel chemical entities whose biological mechanisms are largely unexplored.
Future research will pivot towards a deeper, mechanistic understanding of how these molecules interact with biological systems. A key area of focus will be the identification of specific molecular targets. For example, carbazole derivatives have been shown to act as topoisomerase inhibitors, a mechanism central to their anticancer effects. nih.gov Future studies on this compound derivatives will likely investigate similar mechanisms, as well as their potential to inhibit other key cellular enzymes like kinases, which are often targeted in cancer therapy. nih.gov
Elucidating the structure-activity relationships (SAR) will be crucial. This involves synthesizing a library of derivatives with systematic variations in their substitution patterns and evaluating how these changes affect biological activity. nih.govacs.org This systematic approach, as demonstrated in studies of related thiazolo[5,4-b]pyridine (B1319707) inhibitors, can reveal which functional groups are critical for potent and selective activity. nih.gov Advanced techniques such as X-ray crystallography of ligand-protein complexes and detailed molecular docking studies will be instrumental in visualizing and understanding the precise binding interactions at the atomic level, guiding the rational design of more potent and selective therapeutic agents. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research offers a transformative approach to accelerating the discovery and optimization of novel this compound derivatives. These computational tools can navigate the vast chemical space to identify promising candidates with a speed and efficiency unattainable through traditional experimental methods alone.
Key Applications of AI/ML:
| Application Area | Description | Potential Impact on this compound Research |
| De Novo Drug Design | Generative AI models can design novel molecular structures from scratch that are predicted to have desired properties. | Creation of entirely new this compound derivatives optimized for specific biological targets or material properties. |
| Virtual Screening & QSAR | AI algorithms can screen vast virtual libraries of compounds to predict their biological activity, toxicity, and pharmacokinetic profiles (ADME/T). Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with activity. | Rapid identification of the most promising candidates for synthesis and experimental testing, saving time and resources. nih.gov |
| Synthesis Prediction | Retrosynthesis AI tools can predict viable synthetic routes for complex target molecules. | Optimization of synthetic pathways to complex this compound architectures, potentially identifying more efficient and cost-effective methods. |
| Property Prediction | ML models can be trained to predict a wide range of physicochemical properties, such as solubility, stability, and electronic properties. | Guiding the design of compounds with improved drug-like properties or for specific applications in materials science (e.g., tuning electronic band gaps). acs.org |
By integrating AI and ML, researchers can adopt a more data-driven and predictive approach. This will not only accelerate the pace of discovery but also enhance the quality of the candidate molecules, increasing the probability of success in developing new therapeutics and advanced materials based on the this compound scaffold.
Broader Scientific Impact and Potential Research Avenues for the this compound Scaffold
The unique structural and electronic properties of the this compound scaffold position it for a broad scientific impact that extends beyond its immediate potential in medicinal chemistry. The fusion of an electron-rich carbazole unit with an electron-deficient thiazole ring creates a donor-acceptor (D-A) type structure, which is of significant interest in the field of materials science.
Potential Research Avenues:
Organic Electronics: Similar thiazole-fused aromatic compounds have demonstrated utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsioc-journal.cn Research has already shown that thiazolo[5,4-b]carbazole derivatives can serve as blue fluorescent materials for OLEDs, exhibiting good thermal stability and high quantum yields. sioc-journal.cn Future work could focus on tuning the electronic properties by modifying substituents to optimize performance in next-generation electronic devices, such as perovskite solar cells where related thiazolo[5,4-d]thiazole (B1587360) derivatives are being explored as hole-transporting materials. acs.org
Chemical Probes and Sensors: The fluorescent nature of some derivatives opens the door to their development as chemical probes for bio-imaging. mdpi.com By attaching specific recognition moieties, these compounds could be designed to selectively bind to and visualize cellular components or detect specific analytes, such as metal ions or volatile acids, as seen with other thiazoline-based sensors. rsc.org
Expanded Biological Targets: While initial biological studies may focus on established areas like cancer and infectious diseases, the structural novelty of the scaffold warrants broader screening. mdpi.comresearchgate.net Future investigations should explore its potential against a wider range of biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, where carbazole derivatives have already shown promise. mdpi.com
The this compound scaffold is a platform for innovation. Its exploration will not only yield novel molecules with specific functions but also contribute to a more profound understanding of structure-property relationships in complex heterocyclic systems, driving advancements across multiple scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for preparing 2H-thiazolo[5,4-b]carbazole with high purity and yield?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation or multi-step heterocyclic reactions. For example, Zhang et al. (2019) synthesized thiazolo-carbazole derivatives via a Pd-catalyzed cross-coupling strategy, achieving yields of ~65% after refluxing in ethanol with glacial acetic acid as a catalyst. Key steps include:
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to confirm aromatic proton environments and heterocyclic connectivity. For example, thiazole protons typically appear at δ 7.8–8.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 224.04 for the parent compound) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms fused-ring geometry .
Advanced Research Questions
Q. How can photophysical properties of this compound be systematically evaluated for optoelectronic applications?
Methodological Answer: For applications in organic light-emitting diodes (OLEDs) or fluorescent probes:
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., λ ~350 nm, λ ~450 nm in DCM) and calculate Stokes shifts.
- Quantum Yield (Φ) : Use integrating spheres with a reference standard (e.g., quinine sulfate) to determine Φ.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (>300°C decomposition temperature for device integration) .
Q. What strategies address contradictory data in biological activity studies of thiazolo-carbazole derivatives?
Methodological Answer: Discrepancies in antimicrobial or anticancer assays often arise from:
- Varied Assay Conditions : Standardize protocols (e.g., MIC testing with E. coli ATCC 25922 at 37°C for 24 hours).
- Solubility Limitations : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity).
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., DNA gyrase) and correlate with experimental IC values .
Q. How can computational modeling predict the electronic properties of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) are used to:
- Optimize Geometry : Confirm planarity of the fused thiazole-carbazole system.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV) to predict charge transport behavior.
- Electrostatic Potential Maps : Identify electron-deficient thiazole regions for electrophilic substitution reactions .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported synthetic yields for thiazolo-carbazole derivatives?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates).
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to improve efficiency .
Specialized Applications
Q. What methodologies are used to study the electroluminescence efficiency of thiazolo-carbazole-based OLEDs?
Methodological Answer:
- Device Fabrication : Spin-coat thiazolo-carbazole layers onto ITO substrates (e.g., 80 nm thickness).
- Current-Voltage-Luminance (IVL) Testing : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates.
- Lifetime Testing : Operate devices at 100 cd/m to assess degradation rates .
Q. How can thiazolo-carbazole derivatives be functionalized for targeted drug delivery systems?
Methodological Answer:
- Click Chemistry : Introduce azide-alkyne cycloaddition to attach polyethylene glycol (PEG) chains for improved solubility.
- Bioorthogonal Labeling : Use tetrazine ligation to conjugate fluorescent probes (e.g., Cy5) for in vivo tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
